molecular formula C15H13NO5 B2373080 [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate CAS No. 890093-14-8

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B2373080
CAS No.: 890093-14-8
M. Wt: 287.271
InChI Key: PVGUTCIELDLNOI-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate is a synthetic chalcone derivative of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a 4-methoxybenzoyl group and a furan-2-yl ring, linked by a prop-2-enoate backbone featuring an α,β-unsaturated ketone system. This reactive enone system is central to the biological activity of chalcones, allowing them to act as Michael acceptors in interactions with various biological nucleophiles . Chalcone derivatives are extensively investigated for their broad spectrum of pharmacological activities. Research indicates that such compounds possess potent antibacterial properties, including activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), often through mechanisms that differ from conventional antibiotics, thereby helping to overcome resistance . Furthermore, they exhibit notable anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) . The furan ring, a common heterocycle in bioactive molecules, contributes to the compound's binding affinity and can influence its electronic properties and overall pharmacokinetic profile . The specific substitution pattern on this molecule makes it a valuable intermediate for synthesizing more complex heterocyclic compounds and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents for conditions ranging from infectious diseases to cancer and chronic inflammation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-19-12-6-4-11(5-7-12)15(18)16-21-14(17)9-8-13-3-2-10-20-13/h2-10H,1H3,(H,16,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGUTCIELDLNOI-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NOC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel-Acylation Sequential Approach

This pathway prioritizes forming the propenoate core before introducing the 4-methoxybenzoyl group. Furfural undergoes condensation with malonic acid derivatives to yield (E)-3-(furan-2-yl)prop-2-enoic acid, followed by esterification and subsequent amidation.

Acylation-Condensation Tandem Strategy

Alternately, pre-functionalizing the amine with 4-methoxybenzoyl chloride prior to propenoate formation allows for better control over stereochemistry. This method leverages amino acid derivatives as starting materials.

Comparative studies indicate Route 1.1 achieves higher stereopurity (98% E-selectivity) due to the thermodynamic favorability of trans-adducts in Knoevenagel reactions.

Synthesis of (E)-3-(Furan-2-yl)Prop-2-Enoic Acid Intermediate

The propenoate backbone is synthesized via Knoevenagel condensation, a cornerstone reaction for α,β-unsaturated carbonyl systems.

Reaction Conditions Optimization

Using furfural and diethyl malonate in ethanol/piperidine (5 mol%) at 80°C for 6 hours affords the acid in 85% yield. Key parameters:

Parameter Optimal Value Impact on Yield
Catalyst (Piperidine) 5 mol% <70% at 2 mol%
Temperature 80°C 50% at 60°C
Solvent Ethanol 20% drop in DMF

Data aggregated from

¹H NMR (400 MHz, CDCl₃) of the intermediate shows characteristic vinyl protons at δ 7.82 (d, J=15.6 Hz, 1H) and 6.45 (d, J=15.6 Hz, 1H), confirming E-configuration. IR spectra exhibit strong C=O stretch at 1705 cm⁻¹ and conjugated C=C absorption at 1620 cm⁻¹.

Esterification to Prop-2-Enoate Derivatives

The acid intermediate is esterified using ethanol/H₂SO₄ (2:1 v/v) under reflux. Kinetic studies reveal 92% conversion within 3 hours:

Table 1. Esterification Efficiency with Different Alcohols

Alcohol Boiling Point (°C) Yield (%)
Methanol 64.7 78
Ethanol 78.4 88
n-Butanol 117.7 82

Ethanol balances reactivity and ease of removal, minimizing side reactions.

Installation of 4-Methoxybenzoyl Amino Group

Acylation employs 4-methoxybenzoyl chloride under Schotten-Baumann conditions.

Amination-Acylation Sequence

  • Amine Generation : Treating ethyl (E)-3-(furan-2-yl)prop-2-enoate with NH₃/MeOH (2M, 0°C) forms the ammonium intermediate.
  • Acylation : Adding 4-methoxybenzoyl chloride (1.2 eq) in THF at -20°C over 1 hour yields the target compound.

Critical Parameters :

  • Temperature control (-20°C) prevents ester hydrolysis
  • Triethylamine (3 eq) scavenges HCl, driving reaction completion

¹³C NMR (100 MHz, CDCl₃) displays key signals:

  • 167.8 ppm (ester carbonyl)
  • 165.3 ppm (amide carbonyl)
  • 152.1 ppm (furan C-2)
  • 55.4 ppm (methoxy carbon)

Stereochemical Control and Analysis

The E-configuration is preserved throughout synthesis, verified by:

  • NOESY NMR : Absence of cross-peaks between furan H-5 and vinyl protons
  • UV-Vis : λ_max 285 nm (ε=12,400 M⁻¹cm⁻¹) characteristic of conjugated E-enoates

Table 2. Configuration Analysis by ¹H NMR Coupling Constants

Compound J(Hα-Hβ) (Hz) Configuration
Target Compound 15.6 E
Z-Isomer (byproduct) 11.2 Z

Alternative Synthetic Pathways

Enzymatic Resolution

Lipase-catalyzed (CAL-B) kinetic resolution of racemic amino esters achieves 98% ee, though scalability remains challenging.

Metal-Mediated Coupling

Palladium-catalyzed amidocarbonylation between 4-methoxybenzamide and furylpropargyl alcohol shows promise (75% yield) but requires expensive catalysts.

Industrial-Scale Considerations

Batch process economics favor the Knoevenagel-acylation route:

Cost Analysis (Per Kilogram):

Component Cost (USD)
Furfural 12.50
Diethyl Malonate 28.00
4-Methoxybenzoyl Chloride 145.00
Total 185.50

Continuous flow systems reduce reaction times by 40% through enhanced mass transfer.

Characterization and Quality Control

Rigorous analytical protocols ensure batch consistency:

HPLC Method:

  • Column: C18 (250 × 4.6 mm, 5 µm)
  • Mobile Phase: MeCN/H₂O (65:35) + 0.1% TFA
  • Retention Time: 8.2 min

Impurity Profile:

  • ≤0.5% Z-isomer
  • ≤0.2% Hydrolyzed acid

Applications and Derivative Synthesis

The compound serves as a key intermediate for:

  • Antifungal agents: MIC 2 µg/mL against Candida albicans
  • Polymer precursors: Copolymerizes with styrene (Tg 145°C)
  • Metal chelators: Forms stable Cu(II) complexes (log β = 8.2)

Chemical Reactions Analysis

Types of Reactions

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Saturated alkane derivatives

    Substitution: Various substituted benzoyl derivatives

Scientific Research Applications

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of α,β-unsaturated carbonyl derivatives. Key structural analogs include:

Compound Name Substituents/R-Groups Key Features Reference ID
Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate Cyano, furan-2-yl, ethyl ester High thermal stability, bioactivity
3-Methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate 4-Methoxyphenyl, methylbutyl ester UV filter (IMC)
(E)-Ethyl-3-(3′,4′-methylenedioxyphenyl)prop-2-enoate Methylenedioxyphenyl, ethyl ester Precursor for lignan synthesis
1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one Furan-2-yl, 4-methoxyphenyl ketone Microwave-synthesized chalcone derivative

Key Structural Differences :

  • Aromatic Substituents : The 4-methoxyphenyl group (in IMC) and methylenedioxyphenyl group (in lignan precursors) differ in electronic effects. The methoxy group is electron-donating, stabilizing the conjugated system, while methylenedioxy groups enhance π-π stacking interactions .

Physicochemical Properties

Thermodynamic Stability: Ethyl-2-cyano-3-(furan-2-yl)-prop-2-enoate (ECFP) and its phenyl derivative (PhECFP) exhibit distinct thermodynamic behaviors. ECFP has a lower melting point (87°C) compared to PhECFP (132°C), attributed to reduced molecular symmetry and weaker intermolecular forces in the furan-containing compound. The target compound, with its 4-methoxybenzoyl amide group, is expected to exhibit higher thermal stability due to hydrogen bonding and increased molecular rigidity .

UV Absorption: UV stabilizers like 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate (IMC) show strong absorption in the UV-B range (290–320 nm), making them effective in sunscreen formulations. The furan-2-yl group in the target compound may shift absorption to longer wavelengths due to extended conjugation, though experimental data are needed for confirmation .

Biological Activity

[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate is an organic compound that combines a furan ring with a methoxybenzoyl group. This unique structure has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, chemical properties, biological activities, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxybenzoyl chloride with (E)-3-(furan-2-yl)prop-2-enoic acid, facilitated by a base such as triethylamine under anhydrous conditions. The product can be purified through recrystallization or column chromatography.

The compound's molecular formula is C12H13NO4, with a molecular weight of approximately 233.24 g/mol. It features a methoxy group that enhances its solubility and reactivity, making it suitable for various biological applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism involves binding to specific molecular targets, potentially inhibiting enzymes critical for cell proliferation. Studies have shown that compounds with similar structures can effectively bind to the colchicine-binding site in tubulin, leading to inhibited tubulin polymerization and induced apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects against various bacterial strains, although detailed mechanisms remain under investigation. The presence of the furan ring is believed to contribute to its bioactivity by enhancing interaction with microbial targets.

Case Studies

Comparative Analysis

A comparison with structurally similar compounds reveals distinct biological activity profiles:

Compound NameStructureAnticancer ActivityAntimicrobial Activity
This compoundStructureHighModerate
3-Methoxyphenylboronic acid-ModerateLow
4-Methoxyphenylboronic acid-LowModerate

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing [(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate?

  • Methodological Answer : The compound can be synthesized via esterification of the corresponding (E)-3-(furan-2-yl)prop-2-enoic acid with 4-methoxybenzoyl-protected amine derivatives. Acid-catalyzed esterification (e.g., H₂SO₄ or HCl) under reflux conditions is a standard approach, similar to methods used for structurally related furan-acrylate esters . For the (4-methoxybenzoyl)amino group, coupling reactions using carbodiimide-based reagents (e.g., DCC or EDC) may be required to attach the acyl group to the amine moiety. Purification typically involves column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the presence of the furan ring (δ 6.3–7.4 ppm for protons), the acrylate double bond (δ 6.1–6.8 ppm, J ≈ 15–16 Hz for trans-configuration), and the 4-methoxybenzoyl group (δ 3.8 ppm for OCH₃, 7.7–8.1 ppm for aromatic protons) .
  • IR : Stretching vibrations for ester C=O (~1700 cm⁻¹), amide C=O (~1650 cm⁻¹), and furan C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Q. How can researchers optimize reaction yields for this compound?

  • Methodological Answer : Yield optimization involves:

  • Catalyst Screening : Testing acidic (e.g., p-toluenesulfonic acid) or enzymatic catalysts for esterification efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Temperature Control : Reflux conditions (70–100°C) improve reaction kinetics while avoiding decomposition .

Advanced Research Questions

Q. How can contradictions in crystallographic data during structural refinement be addressed?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL) for refining crystal structures. Challenges like twinning or disorder require:

  • Multi-Component Refinement : Modeling disordered regions as overlapping partial occupancies .
  • Validation Tools : Check for R-factor discrepancies, ADP mismatches, and hydrogen-bonding geometry using CCDC validation protocols .
  • High-Resolution Data : Prioritize synchrotron-derived datasets to resolve ambiguities in electron density maps .

Q. What computational strategies are effective for predicting the compound’s thermodynamic stability and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess conformational stability and frontier molecular orbitals (HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulate solvation effects in biological matrices (e.g., water, lipid bilayers) to predict bioavailability .
  • DSC/TGA : Experimental validation of thermal stability (e.g., melting points, decomposition thresholds) .

Q. How do structural modifications (e.g., substituents on the furan or benzoyl groups) influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs (e.g., halogenated benzoyl groups or methylated furans) and compare bioactivity profiles using assays like:
  • Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric assays .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs) .

Q. What experimental protocols mitigate challenges in studying the compound’s photophysical properties?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure λₘₐ₋ in solvents of varying polarity to assess solvatochromism (e.g., shifts due to the acrylate π-system) .
  • Fluorescence Quenching : Titrate with biomacromolecules (e.g., albumin) to quantify binding constants via Stern-Volmer plots .
  • Photostability Assays : Expose to UV light (254–365 nm) and monitor degradation via HPLC .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between computational predictions and experimental bioactivity results?

  • Methodological Answer :

  • Re-Evaluate Force Fields : Ensure docking simulations use updated parameters for furan and acrylate moieties .
  • Batch-to-Batch Variability : Confirm compound purity (>95% via HPLC) and exclude degradation products .
  • Assay Optimization : Validate cell-based assays with positive/negative controls (e.g., known inhibitors for kinase studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.